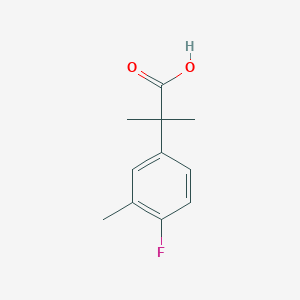

2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Fluoro-3-methylphenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It’s commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid, a similar compound, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-methylphenylboronic acid” is C7H8BFO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as phenylboronic acid, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .Physical And Chemical Properties Analysis

Phenylboronic acid is a white powder and is soluble in most polar organic solvents. It is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Cross-Coupling in Chemical Synthesis

An innovative approach for meta-C–H arylation and methylation involving 3-phenylpropanoic acid and phenolic derivatives was developed, using a nitrile template. This method is pivotal for the cross-coupling of C–H bonds with organoborons, demonstrating a significant advancement in chemical synthesis techniques (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis of Optically Active Compounds

A process was established for the synthesis of 2-(α-hydroxy)aryl acrylate esters, using specific amino acids for resolving racemic mixtures and determining absolute configurations. This method is instrumental in creating optically active compounds, crucial for various applications in chemistry and pharmaceuticals (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Development of Imaging Agents

Research on derivatives of 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)tropanes and -nortropanes included their synthesis and evaluation for use as radioligands in imaging serotonin transporters with positron emission tomography. This application is significant for advancing medical imaging technologies (Stehouwer, Plisson, Jarkas, Zeng, Voll, Williams, Martarello, Votaw, Tamagnan, & Goodman, 2005).

Antibacterial and Antifungal Activity

The 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids were synthesized and evaluated for their antibacterial and antifungal activities. The results demonstrated significant biological activity, indicating the potential for developing new therapeutic agents (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

Fluorochromes for Detecting Neuronal Degeneration

Fluoro-Jade, a first-generation fluorochrome, and its derivative, Fluoro-Jade B, have been utilized for detecting neuronal degeneration induced by various neurotoxicants. This application is crucial in neuroscience for understanding and diagnosing neurodegenerative diseases (Schmued & Hopkins, 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds are often used as reagents in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This process is fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on their specific structures and properties .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can significantly influence the outcomes of chemical reactions .

properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHNSGERUADSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid | |

CAS RN |

1250140-56-7 |

Source

|

| Record name | 2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2972445.png)

![4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2972447.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)